N,N-dimethyl-4-[3-(quinolin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
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Overview
Description
N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines quinoline, triazole, and thiadiazole moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolothiadiazole core through the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate quinoline derivatives under reflux conditions in the presence of a catalytic amount of piperidine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit enzymes such as PARP-1 and EGFR.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to inhibit the activity of PARP-1 and EGFR, leading to the induction of apoptosis and cell cycle arrest . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their pharmacological activities.
Quinoline Derivatives: Compounds containing the quinoline moiety are known for their diverse biological activities, including antimalarial and anticancer properties.
Uniqueness
N,N-DIMETHYL-N-{4-[3-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}AMINE is unique due to its combination of quinoline, triazole, and thiadiazole moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H16N6S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C20H16N6S/c1-25(2)15-10-7-14(8-11-15)19-24-26-18(22-23-20(26)27-19)17-12-9-13-5-3-4-6-16(13)21-17/h3-12H,1-2H3 |
InChI Key |
DCDVTWZFPFZDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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